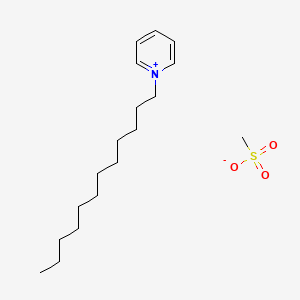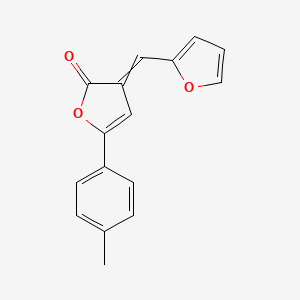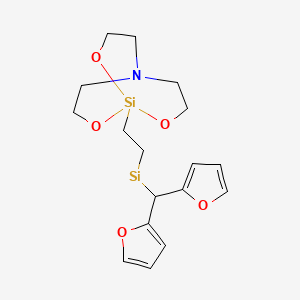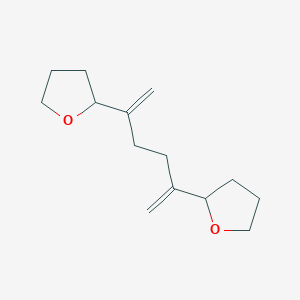
2,2'-(Hexa-1,5-diene-2,5-diyl)bis(oxolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) is an organic compound that features a unique structure with two oxolane rings connected by a hexa-1,5-diene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) typically involves the Cope rearrangement, a [3,3]-sigmatropic rearrangement of 1,5-dienes . The reaction is thermally induced and can be carried out at elevated temperatures, often around 300°C . The starting materials for this synthesis are usually 1,5-hexadiene derivatives, which undergo the rearrangement to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the Cope rearrangement and the availability of starting materials would be key factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The oxolane rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
2,2’-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) has several applications in scientific research:
Chemistry: It is used as a model compound to study sigmatropic rearrangements and other pericyclic reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, although specific applications are still under investigation.
Industry: It can be used as a precursor for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action for 2,2’-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) primarily involves its ability to undergo the Cope rearrangement . This reaction is a concerted process where the π-bonds and σ-bonds are simultaneously broken and formed, leading to the formation of new chemical structures. The molecular targets and pathways involved in its biological activity are still being explored.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Hexadiene: A simple diene that can also undergo the Cope rearrangement.
2-Methyl-1,5-hexadiene: Another diene with similar reactivity.
1,5-Cyclooctadiene: A cyclic diene that can participate in similar rearrangement reactions.
Propriétés
Numéro CAS |
63559-49-9 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
2-[5-(oxolan-2-yl)hexa-1,5-dien-2-yl]oxolane |
InChI |
InChI=1S/C14H22O2/c1-11(13-5-3-9-15-13)7-8-12(2)14-6-4-10-16-14/h13-14H,1-10H2 |
Clé InChI |
OIHJRNHTMYONDW-UHFFFAOYSA-N |
SMILES canonique |
C=C(CCC(=C)C1CCCO1)C2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


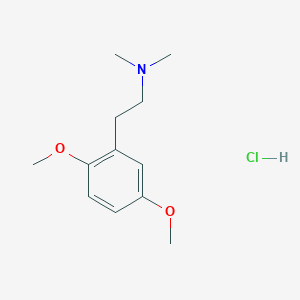
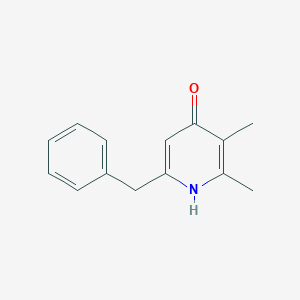
![(4R,4aR,7aR,12bS)-11-bromo-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14488328.png)


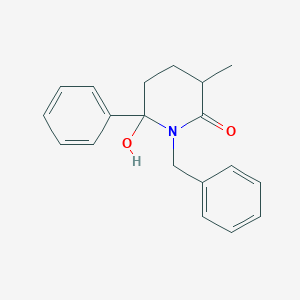
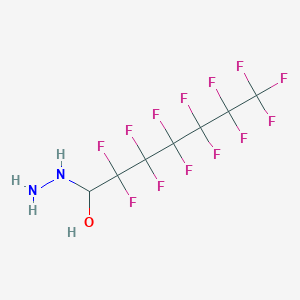
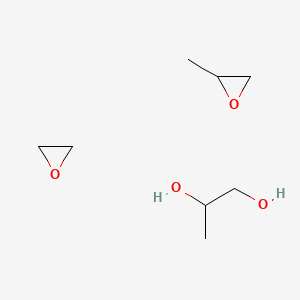

![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
